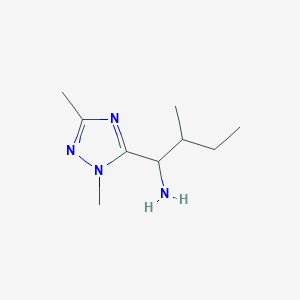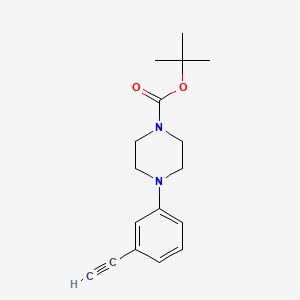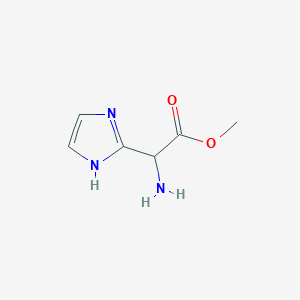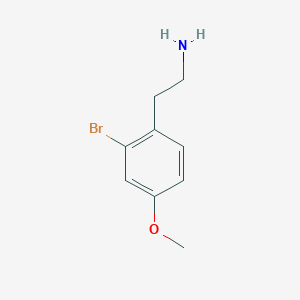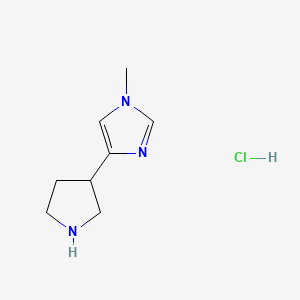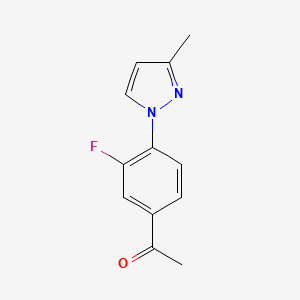
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a fluoro and methyl group
準備方法
The synthesis of 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions:
Final assembly: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism by which 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .
類似化合物との比較
Similar compounds to 1-(3-Fluoro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one include:
1-(3-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of a chloro group instead of a fluoro group.
1-(3-Fluoro-4-(3-ethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one: Differing by the presence of an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
1-[3-fluoro-4-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8-5-6-15(14-8)12-4-3-10(9(2)16)7-11(12)13/h3-7H,1-2H3 |
InChIキー |
OAVHWCIDEGJATC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


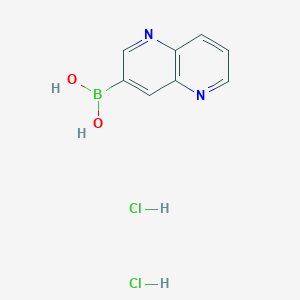
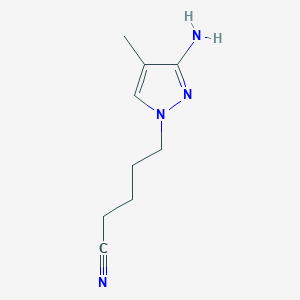
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)
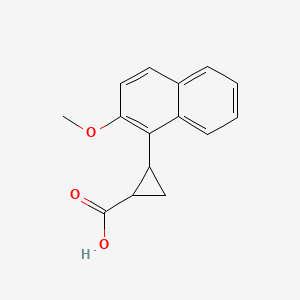
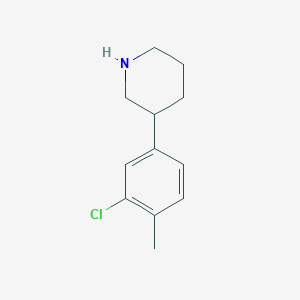
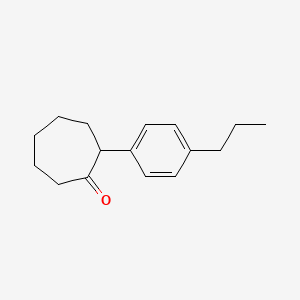
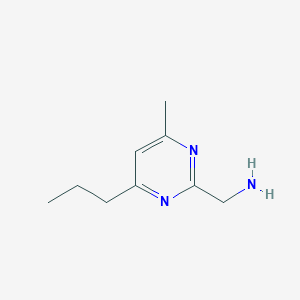
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
